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Compound of Interest

Compound Name: ab-fubinaca 3-fluorobenzyl isomer

Cat. No.: B594169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AB-FUBINACA 3-fluorobenzyl isomer, with the formal name N-[(1S)-1-(aminocarbonyl)-2-

methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide, is a synthetic

cannabinoid receptor agonist (SCRA). It is a positional isomer of the more widely known

compound AB-FUBINACA, differing in the substitution of the fluorine atom from the 4-position

to the 3-position on the benzyl ring.[1] As a member of the indazole-3-carboxamide class of

SCRAs, this compound exhibits affinity for cannabinoid receptors and is primarily utilized in

research and forensic applications.[2] This technical guide provides a comprehensive overview

of the available scientific data on AB-FUBINACA 3-fluorobenzyl isomer, including its

chemical properties, synthesis, analytical characterization, pharmacology, and safety

information.

Chemical and Physical Properties
A summary of the key chemical and physical properties of AB-FUBINACA 3-fluorobenzyl
isomer is presented in the table below.
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Property Value Reference

Formal Name

N-[(1S)-1-(aminocarbonyl)-2-

methylpropyl]-1-[(3-

fluorophenyl)methyl]-1H-

indazole-3-carboxamide

[2]

CAS Number 1185282-19-2 [2]

Molecular Formula C₂₀H₂₁FN₄O₂ [2]

Molecular Weight 368.4 g/mol [2]

Appearance Crystalline solid [2]

Synthesis
While a specific, detailed protocol for the synthesis of the AB-FUBINACA 3-fluorobenzyl
isomer is not readily available in peer-reviewed literature, its synthesis can be inferred from

general methods reported for AB-FUBINACA and its regioisomers. The synthesis typically

involves a multi-step process.

A plausible synthetic route, based on the synthesis of related indazole-3-carboxamides, is

outlined below. This should be considered a general schematic, and optimization of reaction

conditions would be necessary.

Step 1: N-Alkylation Step 2: Saponification Step 3: Amide Coupling

Indazole-3-carboxylic acid methyl ester Methyl 1-(3-fluorobenzyl)-1H-indazole-3-carboxylate
3-Fluorobenzyl bromide, Base (e.g., K2CO3), Solvent (e.g., DMF)

1-(3-fluorobenzyl)-1H-indazole-3-carboxylic acidBase (e.g., NaOH or LiOH), Solvent (e.g., MeOH/H2O) AB-FUBINACA 3-fluorobenzyl isomerL-Valinamide, Coupling agent (e.g., HATU, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF)

Click to download full resolution via product page

Caption: General Synthetic Pathway for AB-FUBINACA 3-fluorobenzyl isomer.

Experimental Protocol (General)
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Step 1: N-Alkylation of Indazole-3-carboxylic acid methyl ester To a solution of methyl 1H-

indazole-3-carboxylate in an appropriate solvent such as dimethylformamide (DMF), a base like

potassium carbonate is added. The mixture is stirred, and then 3-fluorobenzyl bromide is

added. The reaction is typically stirred at room temperature or slightly elevated temperatures

until completion, monitored by thin-layer chromatography (TLC). After completion, the reaction

is worked up by adding water and extracting the product with an organic solvent. The organic

layer is then washed, dried, and concentrated to yield methyl 1-(3-fluorobenzyl)-1H-indazole-3-

carboxylate.

Step 2: Saponification The methyl ester from the previous step is dissolved in a mixture of

methanol and water. A base such as sodium hydroxide or lithium hydroxide is added, and the

mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the

methanol is removed under reduced pressure, and the aqueous solution is acidified with an

acid like HCl. The resulting precipitate, 1-(3-fluorobenzyl)-1H-indazole-3-carboxylic acid, is

collected by filtration, washed with water, and dried.

Step 3: Amide Coupling The carboxylic acid from Step 2 is dissolved in a solvent like DMF. A

coupling agent (e.g., HATU) and an amine base (e.g., DIPEA) are added, followed by the

addition of L-valinamide. The reaction is stirred at room temperature until completion. The

product, AB-FUBINACA 3-fluorobenzyl isomer, is then isolated by aqueous workup and

purified by chromatography.

Analytical Characterization
The differentiation of AB-FUBINACA 3-fluorobenzyl isomer from its positional isomers is

crucial for forensic and research purposes. Mass spectrometry is a key analytical technique for

this differentiation.

Mass Spectrometry
A study by Murakami et al. detailed the differentiation of AB-FUBINACA and its five positional

isomers, including the 3-fluorobenzyl isomer, using liquid chromatography-electrospray

ionization-linear ion trap mass spectrometry (LC-ESI-LIT-MS) and triple quadrupole mass

spectrometry (QqQ-MS).[3] While the 3-fluorobenzyl isomer and AB-FUBINACA were not

chromatographically separated under the reported conditions, they could be distinguished

based on the relative abundances of their product ions.[3] Specifically, the logarithmic values of
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the abundance ratios of m/z 109 to 253 [ln(A₁₀₉/A₂₅₃)] showed a significant difference between

the 2-, 3-, and 4-fluorobenzyl isomers in the collision energy range of 20–50 eV.[3]

Table of Key Mass Spectrometry Fragments

Precursor Ion (m/z) Product Ion (m/z) Description

369.17 [M+H]⁺ 253
Cleavage of the amide bond,

loss of the valinamide moiety

369.17 [M+H]⁺ 109 3-fluorobenzyl cation

Pharmacology
AB-FUBINACA 3-fluorobenzyl isomer is a potent agonist of the cannabinoid receptor 1

(CB1).[4]

Receptor Binding Affinity
Receptor Kᵢ (nM) Reference

CB1 51.1 [2]

CB1 (alternative source) 0.9 [4]

Note: The discrepancy in the reported Kᵢ values may be due to different experimental

conditions or assay types. The value of 0.9 nM is identical to that often reported for the parent

compound, AB-FUBINACA, suggesting it might be a typographical error in the product

literature. The 51.1 nM value is more distinct and may be more representative of the 3-fluoro

isomer.

Signaling Pathway
As a synthetic cannabinoid agonist, AB-FUBINACA 3-fluorobenzyl isomer is expected to

activate the CB1 receptor, which is a G-protein coupled receptor (GPCR). The canonical

signaling pathway for CB1 receptor activation by agonists involves the coupling to Gᵢ/G₀

proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular

cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of the CB1 receptor
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can modulate ion channels, leading to the inhibition of N-type and P/Q-type calcium channels

and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These

signaling events ultimately lead to a reduction in neuronal excitability and neurotransmitter

release.
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Caption: Simplified CB1 Receptor Signaling Pathway.

Metabolism and Toxicology
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There is currently no specific information available in the scientific literature regarding the in

vitro or in vivo metabolism and toxicological profile of AB-FUBINACA 3-fluorobenzyl isomer.
However, data from its parent compound, AB-FUBINACA, and other related synthetic

cannabinoids can provide some insights into its likely metabolic fate and potential for toxicity.

The metabolism of AB-FUBINACA has been shown to proceed through several pathways,

including hydroxylation of the alkyl and indazole moieties, and hydrolysis of the terminal amide.

[5] It is plausible that the 3-fluorobenzyl isomer undergoes similar metabolic transformations.

The toxicological properties of AB-FUBINACA 3-fluorobenzyl isomer have not been reported.

As with other potent synthetic cannabinoids, it should be handled with appropriate safety

precautions in a research setting.

Conclusion
AB-FUBINACA 3-fluorobenzyl isomer is a potent synthetic cannabinoid agonist with a

distinct analytical profile that allows for its differentiation from positional isomers. While its

pharmacological profile is primarily defined by its affinity for the CB1 receptor, further research

is needed to fully characterize its functional activity, metabolic fate, and toxicological profile.

This technical guide summarizes the current state of knowledge and provides a foundation for

future research into this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic
Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-
CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

2. Research Portal [ourarchive.otago.ac.nz]

3. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-
FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with
cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b594169?utm_src=pdf-body
https://www.aafs.org/sites/default/files/media/documents/AAFS-2015-K72.pdf
https://www.benchchem.com/product/b594169?utm_src=pdf-body
https://www.benchchem.com/product/b594169?utm_src=pdf-body
https://www.benchchem.com/product/b594169?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5932312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5932312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5932312/
https://ourarchive.otago.ac.nz/esploro/outputs/graduate/Metabolic-interactions-of-synthetic-cannabinoids-A/9926480054801891
https://pmc.ncbi.nlm.nih.gov/articles/PMC4971050/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4971050/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4971050/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. mdpi.com [mdpi.com]

5. aafs.org [aafs.org]

To cite this document: BenchChem. [An In-depth Technical Guide to AB-FUBINACA 3-
Fluorobenzyl Isomer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594169#what-is-ab-fubinaca-3-fluorobenzyl-isomer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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